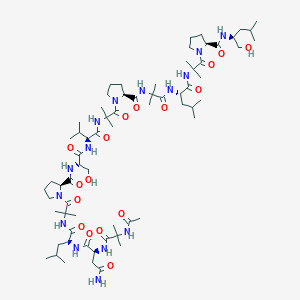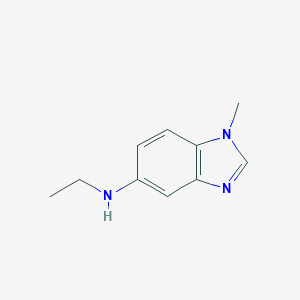
N-ethyl-1-methylbenzimidazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of an ethyl group at the nitrogen atom and a methyl group at the first carbon atom of the imidazole ring The benzo[d]imidazole core is fused with a benzene ring, making it a bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with ethyl isocyanate, followed by methylation at the nitrogen atom. The reaction conditions often include the use of a solvent such as ethanol or dimethyl sulfoxide (DMSO) and a catalyst like sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete cyclization and methylation.
Industrial Production Methods
In an industrial setting, the production of N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety.
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of N-ethyl-1-methyl-1H-benzo[d]imidazol-5-one.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), converting the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like sodium azide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sodium azide (NaN3)
Major Products Formed
Oxidation: N-ethyl-1-methyl-1H-benzo[d]imidazol-5-one
Reduction: Corresponding amine derivatives
Substitution: Various substituted imidazole derivatives
Wissenschaftliche Forschungsanwendungen
N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the development of novel materials with specific properties.
Biology: The compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine: Due to its biological activity, N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine is being investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of dyes and pigments due to its stable chemical structure and ability to form colored complexes.
Wirkmechanismus
The mechanism of action of N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may act as an inhibitor of certain kinases, blocking the phosphorylation of target proteins and thereby modulating cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine can be compared with other similar compounds, such as:
N-methyl-1H-benzo[d]imidazol-5-amine: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.
N-ethyl-1H-benzo[d]imidazol-5-amine: Lacks the methyl group, which may influence its solubility and interaction with molecular targets.
1-methyl-1H-benzo[d]imidazol-5-amine: Lacks the ethyl group, potentially altering its pharmacokinetic properties.
The uniqueness of N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
190843-75-5 |
|---|---|
Molekularformel |
C10H13N3 |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
N-ethyl-1-methylbenzimidazol-5-amine |
InChI |
InChI=1S/C10H13N3/c1-3-11-8-4-5-10-9(6-8)12-7-13(10)2/h4-7,11H,3H2,1-2H3 |
InChI-Schlüssel |
LWZBOEIPEHXCIG-UHFFFAOYSA-N |
SMILES |
CCNC1=CC2=C(C=C1)N(C=N2)C |
Kanonische SMILES |
CCNC1=CC2=C(C=C1)N(C=N2)C |
Synonyme |
1H-Benzimidazol-5-amine,N-ethyl-1-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5a-amino-7-phenyl-4,5,5a,8-tetrahydro-8aH-[1,2,5]oxadiazolo[3,4-e]indol-8a-ol 3,6-dioxide](/img/structure/B63046.png)

![7-Hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63052.png)
![Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B63057.png)

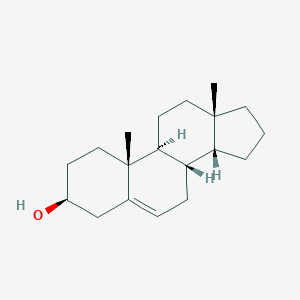
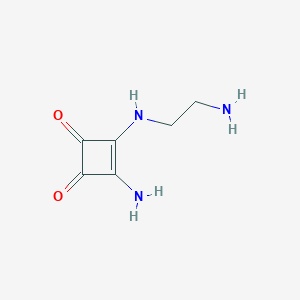
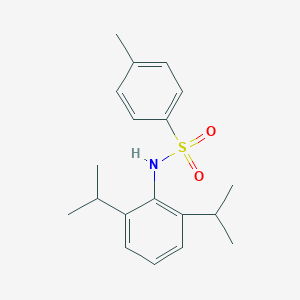
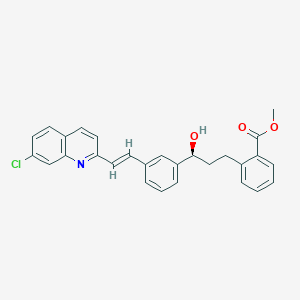
![1-[(1S,2S)-2-[(Z)-Hex-1-enyl]cyclopropyl]ethanone](/img/structure/B63065.png)
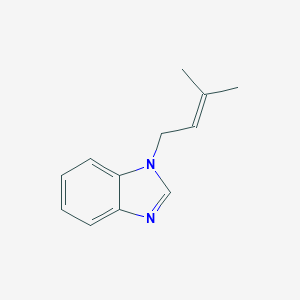
![2,3-Dihydrofuro[3,2-b]pyridine 4-oxide](/img/structure/B63068.png)

